Physicochemical properties of 5-Nitro-6-amino-1,10-phenanthroline
Physicochemical properties of 5-Nitro-6-amino-1,10-phenanthroline
An In-Depth Technical Guide to the Physicochemical Properties of 5-Nitro-6-amino-1,10-phenanthroline
Prepared by: Gemini, Senior Application Scientist
Introduction
1,10-Phenanthroline is a heterocyclic organic compound renowned for its rigid, planar structure and its potent ability to act as a bidentate chelating ligand for a vast array of metal ions.[1] This foundational scaffold has given rise to a multitude of derivatives, each tailored with specific functional groups to modulate its electronic, steric, and chemical properties. Among these, 5-Nitro-6-amino-1,10-phenanthroline (NAF) emerges as a compound of significant interest.
The strategic placement of an electron-withdrawing nitro (-NO2) group and an electron-donating amino (-NH2) group on adjacent positions of the phenanthroline core creates a unique electronic environment. This substitution pattern not only influences the ligand's basicity and coordination behavior but also imparts chromophoric properties that are highly valuable in analytical applications.[2] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, offering an in-depth exploration of the synthesis, structural characteristics, and key physicochemical properties of 5-Nitro-6-amino-1,10-phenanthroline. We will delve into the causality behind its behavior, provide field-proven experimental protocols, and ground all claims in authoritative references.
Molecular and Structural Properties
The fundamental characteristics of a molecule are dictated by its structure. For 5-Nitro-6-amino-1,10-phenanthroline, these features are pivotal to its function as both a chemical reagent and a building block for more complex systems.
1.1. Core Structure and Formula
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Chemical Formula: C₁₂H₈N₄O₂
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Molecular Weight: 240.22 g/mol [3]
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Systematic Name: 5-Nitro-1,10-phenanthrolin-6-amine
The molecule consists of the tricyclic 1,10-phenanthroline framework with an amino group at the 6-position and a nitro group at the 5-position.
Caption: 2D representation of the NAF molecule.
1.2. Crystal Structure and Molecular Geometry X-ray diffraction studies reveal critical details about the solid-state conformation of 5-Nitro-6-amino-1,10-phenanthroline.
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Planarity and Dihedral Angle: The core phenanthroline ring system is largely planar. However, due to steric hindrance, the nitro group is twisted out of this plane, with a reported dihedral angle of 23.75°.
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Hydrogen Bonding: The molecule's structure is stabilized by both intramolecular and intermolecular hydrogen bonds.
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Intramolecular: Hydrogen bonds exist between the amino group's hydrogen and an oxygen of the adjacent nitro group (N—H⋯O), as well as between a nearby carbon-hydrogen bond and a nitro oxygen (C—H⋯O).
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Intermolecular: In the crystal lattice, molecules are linked into chains along the[4] axis via a network of N—H⋯N, C—H⋯N, and C—H⋯O hydrogen bonds. This extensive hydrogen bonding network influences the compound's solubility and thermal properties.
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Synthesis Pathway
The synthesis of 5-Nitro-6-amino-1,10-phenanthroline is typically achieved from commercially available 1,10-phenanthroline or its derivatives. A common and logical pathway involves the nitration of a suitable phenanthroline precursor followed by a nucleophilic substitution or reduction step. The synthesis of the precursor, 5-nitro-1,10-phenanthroline, is well-documented and involves the direct nitration of 1,10-phenanthroline using a mixture of fuming nitric acid and concentrated sulfuric acid at elevated temperatures.[5] Subsequent amination would yield the final product.
Caption: Generalized synthetic workflow for NAF.
Core Physicochemical Properties
The utility of NAF in research and development is rooted in its distinct physicochemical properties. These characteristics have been quantified through various analytical techniques.
3.1. Solubility Profile The solubility of NAF is a critical parameter for its application, particularly in designing analytical assays. Experimental observations indicate that NAF has limited solubility in many common organic solvents.
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Poorly Soluble In: Chloroform, acetone, ethyl acetate, ether, methanol, dichloromethane.[2]
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Moderately Soluble In: Ethyl alcohol is a suitable medium for complex formation reactions, indicating moderate solubility.[2]
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Good Solubility In: Dimethyl sulfoxide (DMSO) is reported to be a better solvent, although it may not always be practical for certain applications.[2]
This solubility profile is consistent with its rigid, aromatic structure and the extensive intermolecular hydrogen bonding present in its solid state.
3.2. Acid-Base Properties The basicity of the two nitrogen atoms in the phenanthroline ring is a defining feature of its coordination chemistry. The presence of the nitro and amino groups modulates this basicity.
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Predicted pKa: The predicted pKa value for 5-Nitro-6-amino-1,10-phenanthroline is approximately 3.96 .[3]
This value reflects the influence of the electron-withdrawing nitro group, which lowers the basicity of the heterocyclic nitrogens compared to unsubstituted 1,10-phenanthroline.[1] This property is crucial as it dictates the pH range in which the ligand can effectively chelate metal ions. For instance, in highly acidic solutions, protonation of the nitrogen atoms will compete with metal ion coordination.
3.3. Thermal Properties While a specific melting point for 5-Nitro-6-amino-1,10-phenanthroline is not readily available in the cited literature, the melting point of its direct precursor, 5-nitro-1,10-phenanthroline, is well-established at 202-204 °C .[6][7] It is expected that the addition of the amino group and the potential for different crystal packing due to hydrogen bonding would result in a distinct, likely higher, melting point for the title compound.
3.4. Electrochemical Properties The electrochemical behavior of NAF is of interest for the development of electrochemical sensors. While direct cyclic voltammetry data for the free NAF ligand is sparse, studies on the closely related 5-amino-1,10-phenanthroline (aphen) and its metal complexes provide significant insight. The amino group is electrochemically active and can be irreversibly oxidized at a high positive potential.
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Oxidative Potential: The oxidative electropolymerization of metal-aphen complexes is initiated by the oxidation of the aphen ligand at approximately +1.35 V (vs. Ag/AgCl).[8]
This indicates that the amino group on the NAF molecule is the primary site for oxidation, a process that can be exploited to immobilize the molecule or its metal complexes onto an electrode surface to create chemically modified electrodes.[9]
Spectroscopic and Analytical Applications
The most well-documented application of NAF is in the field of analytical chemistry, specifically for the spectrophotometric determination of iron(II).
4.1. UV-Visible Spectroscopy and Chelation NAF acts as a powerful chromogenic reagent for Fe(II). The underlying principle is the formation of a highly stable and intensely colored coordination complex.
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Complex Formation: As a Lewis base, three molecules of NAF stoichiometrically coordinate with one Fe(II) ion (a Lewis acid) to form the tris-complex, [Fe(NAF)₃]²⁺.[2]
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Molar Ratio: The molar ratio of Fe(II) to NAF in the complex is confirmed to be 1:3 .[10]
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Absorption Maximum (λmax): The resulting orange-red iron(II) complex exhibits a strong absorbance in the visible region, with a maximum absorption peak at 520 nm .[2][10]
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Molar Absorptivity (ε): The complex has a high molar absorptivity of 13,900 L mol⁻¹ cm⁻¹ , which contributes to the high sensitivity of the analytical method.[2]
The presence of the nitro (-NO2) chromophore and the amino (-NH2) auxochrome on the phenanthroline ring system enhances the color intensity of the resulting metal complex, making NAF a more sensitive reagent for iron determination compared to unsubstituted 1,10-phenanthroline.[2]
4.2. Data Summary Table
| Property | Value / Description | Reference(s) |
| Molecular Formula | C₁₂H₈N₄O₂ | [11] |
| Molecular Weight | 240.22 g/mol | [3] |
| Predicted pKa | 3.96 | [3] |
| Solubility | Poor in most organic solvents; moderate in ethanol; good in DMSO. | [2] |
| Fe(II) Complex λmax | 520 nm | [2][10] |
| Fe(II):Ligand Ratio | 1:3 | [10] |
| Molar Absorptivity (ε) | 13,900 L mol⁻¹ cm⁻¹ | [2] |
| Key Structural Feature | Dihedral angle of 23.75° between the phenanthroline ring and the nitro group. | [11] |
Experimental Protocol: Spectrophotometric Determination of Iron(II)
The following is a self-validating protocol derived from established methodologies for the quantitative analysis of Fe(II) using NAF. The causality for each step is explained to ensure robust and reproducible results.
5.1. Principle This method relies on the rapid formation of the stable, orange-red [Fe(NAF)₃]²⁺ complex in a buffered acidic medium. The absorbance of this complex at 520 nm is directly proportional to the concentration of Fe(II) in the sample, following the Beer-Lambert law.
5.2. Reagents and Solutions
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NAF Reagent Solution: Prepare a saturated solution of NAF (approx. 107 µg/mL) in absolute ethanol. Causality: Ethanol is used as it provides sufficient solubility for the ligand while being compatible with aqueous samples.[2]
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Standard Iron(II) Solution (25 µg/mL): Prepare by diluting a certified 1000 µg/mL Fe(II) stock solution. The working standard should be stabilized with a small amount of a reducing agent like hydroxylamine hydrochloride (e.g., 0.5% H₂NOH·HCl) to prevent oxidation to Fe(III). Causality: The reducing agent ensures that all iron remains in the Fe(II) state, which is the specific oxidation state that reacts with NAF to form the colored complex.[2]
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Acetate Buffer (pH 4): Prepare by mixing appropriate volumes of 2 M acetic acid and 2 M sodium acetate. Causality: A pH of 3.4-4.5 is optimal for quantitative complex formation. Below this range, the reaction is slow, and above it, Fe(II) may precipitate as hydroxide.[2]
5.3. Workflow
Caption: Workflow for the spectrophotometric determination of Fe(II).
5.4. Step-by-Step Procedure
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Calibration Standards: Into a series of 10 mL volumetric flasks, pipette aliquots of the 25 µg/mL standard Fe(II) solution to create final concentrations in the range of 0.1 to 4.0 µg/mL. Also prepare a blank flask containing only deionized water.
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Sample Preparation: Pipette a known volume of the unknown sample into a separate 10 mL volumetric flask.
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Buffering: To each flask (standards, blank, and unknown), add 2.0 mL of the pH 4 acetate buffer solution and swirl gently.
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Reagent Addition: Add 5.0 mL of the NAF reagent solution to each flask.
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Dilution: Dilute each flask to the 10 mL mark with deionized water, cap, and invert several times to mix thoroughly.
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Incubation: Allow the solutions to stand for 210 minutes at 20°C for the color to develop completely and stabilize. Causality: This specific time and temperature are required to ensure the complexation reaction goes to completion, leading to maximum and stable absorbance readings.[10]
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Measurement: Using a spectrophotometer, zero the instrument with the reagent blank. Measure the absorbance of each standard and the unknown sample at 520 nm.
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Quantification: Plot a calibration curve of absorbance versus Fe(II) concentration for the standards. The curve should be linear (correlation coefficient r ≈ 0.9999).[2] Use the linear regression equation to calculate the concentration of Fe(II) in the unknown sample.
Conclusion
5-Nitro-6-amino-1,10-phenanthroline is a highly functionalized ligand with a rich set of physicochemical properties. Its unique electronic structure, arising from adjacent nitro and amino substituents, makes it an exceptionally sensitive chromogenic reagent for iron(II) analysis. The detailed understanding of its solubility, pKa, and coordination chemistry, as outlined in this guide, is essential for its effective application. While its primary use has been in analytical chemistry, the presence of a reactive amino group opens avenues for its use in materials science for surface modification and in medicinal chemistry as a scaffold for developing novel therapeutic agents, building upon the known biological activities of other phenanthroline derivatives. Further research to experimentally determine its melting point and detailed electrochemical characteristics would provide a more complete profile of this versatile compound.
References
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ResearchGate. (n.d.). Cyclic voltammogram of the electropolymerization of 5-amino-1, 10-phenanthroline iron(II). Retrieved from [Link]
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Szabo, D., et al. (2020). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Molecules, 25(18), 4292. Available from: [Link]
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Stenutz, R. (n.d.). 5-nitro-1,10-phenanthroline. Retrieved from [Link]
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Brown, K. L., et al. (2020). Cyclic Voltammetric and Spectroelectrochemical Studies of Tris(5-amino-1,10-phenantroline)Iron(II) Polymer Films. International Journal of Electrochemical Science, 15, 10707-10722. Available from: [Link]
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Senthil Kumar, S. M., et al. (2014). Electrochemical behavior of the 1,10-phenanthroline ligand on a multiwalled carbon nanotube surface and its relevant electrochemistry for selective recognition of copper ion and hydrogen peroxide sensing. Analytical Chemistry, 86(19), 9684-9691. Available from: [Link]
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Forster, R. J., & O'Kelly, J. P. (2001). Synthesis, characterization and electrochemical polymerization of eight transition-metal complexes of 5-amino-1,10-phenanthroline. Journal of the Chemical Society, Dalton Transactions, (6), 823-829. Available from: [Link]
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Demirhan, N., & Tuncel Elmali, F. (2003). Spectrophotometric Determination of Iron(II) with 5-Nitro-6-amino-1,10-phenanthroline. Turkish Journal of Chemistry, 27(3), 315-321. Available from: [Link]
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Demirhan, N., & Tuncel Elmali, F. (2003). Spectrophotometric determination of iron(II) with 5- nitro-6-amino-1,10-phenanthroline. ResearchGate. Available from: [Link]
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Neykov, M., et al. (2017). ANTIOXIDANT CAPACITY OF 1,10-PHENANTHROLINE, 5-AMINO-1,10-PHENANTHROLINE AND THEIR Pd-COMPLEXES. Journal of Chemical Technology and Metallurgy, 52(3), 442-447. Available from: [Link]
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Oosthuizen, D., et al. (2019). 6-Nitro-1,10-phenanthrolin-5-amine. IUCrData, 4(8), x191011. Available from: [Link]
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